1-(7-(2-fluorophenyl)-1,4-thiazepan-4-yl)-2-(1H-indol-3-yl)ethanone
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Description
1-(7-(2-fluorophenyl)-1,4-thiazepan-4-yl)-2-(1H-indol-3-yl)ethanone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. This compound belongs to the class of thiazepanes and has shown promising results in various research studies.
Scientific Research Applications
Enantioselective Synthesis and Biological Activities
The enantioselective synthesis of fluoro-substituted analogs, including compounds like (S)-(–)-1-(4-fluorophenyl)ethanol, showcases advanced synthetic techniques for creating molecules with potential biological activities. These compounds play crucial roles in developing drugs targeting specific receptors, such as the CCR5 chemokine receptor for HIV protection and gamma-secretase modulators for Alzheimer's disease treatment (ChemChemTech, 2022).
Anticonvulsant Properties
Research on indole C-3 substituted derivatives, including the significant anticonvulsant activity of certain fluoro-substituted phenyl-indole derivatives, underscores the therapeutic potential of these molecules. This area of study is crucial for developing new anticonvulsant drugs, with specific derivatives showing promise in preclinical models (European Journal of Medicinal Chemistry, 2014).
Antimicrobial and Antifungal Activities
The synthesis and evaluation of Schiff bases and thiazole derivatives, which include fluoro-substituted phenyl groups, have demonstrated significant antimicrobial and antifungal activities. These studies contribute to the search for new, effective antimicrobial agents, with some compounds showing excellent activity compared to existing drugs (Heliyon, 2019).
Anti-Inflammatory and Antitumor Activities
The discovery of anti-inflammatory compounds without the presence of a carboxyl group reduces the risk of gastric irritation, demonstrating the importance of structural innovation in drug development. Additionally, the microwave-assisted synthesis of thiazolyl derivatives for potential anti-breast cancer applications highlights the ongoing efforts to find new cancer therapies (Pharmaceutical Chemistry Journal, 2017).
properties
IUPAC Name |
1-[7-(2-fluorophenyl)-1,4-thiazepan-4-yl]-2-(1H-indol-3-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21FN2OS/c22-18-7-3-1-6-17(18)20-9-10-24(11-12-26-20)21(25)13-15-14-23-19-8-4-2-5-16(15)19/h1-8,14,20,23H,9-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZIAVJCOTKYOCW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCSC1C2=CC=CC=C2F)C(=O)CC3=CNC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21FN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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